Cas no 4646-86-0 ((R)-4-Methoxydalbergione)

(R)-4-Methoxydalbergione 化学的及び物理的性質
名前と識別子
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- (R)-(+)-4-methoxydalbergione
- (R)-4-Methoxy-dalbergion
- (R)-4''-methoxydalbergione
- (R)-4-Methoxydalbergione
- (R)-Dalbergion
- 3-(4-Methoxy-2,5-dioxo-2,5-dihydro-phenyl)-3-phenyl-prop-1-en, Dalbergion I
- Dalbergion
- R(+)-4-methoxydalbergione
- R-4-Methoxydalbergion
- (+)-4-Methoxydalbergione
- 2-methoxy-5-[(1R)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione
- 2-Methoxy-5-(1-phenylallyl)-4-benzoquinone
- 2-Methoxy-5-(1-phenylallyl)-p-benzoquinone
- (R)-4' '-methoxydalbergione
- LMPK12100072
- Q27135324
- 2-methoxy-5-[(1R)-1-phenylprop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione
- DTXSID10331958
- CHEBI:66703
- HY-N9746
- CHEMBL466581
- AKOS040762945
- CS-0203739
- SCHEMBL716867
- (R)-2-Methoxy-5-(1-phenylallyl)cyclohexa-2,5-diene-1,4-dione
- 4646-86-0
- (S)-4-methoxydalbergione
- DA-69188
- 2-methoxy-5-(1-phenylallyl)-p-benzoquinone
- (R)-4-methoxydalbergione
- 2-methoxy-5-(1-phenylallyl)-4-benzoquinone
-
- インチ: 1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m1/s1
- InChIKey: RGSUZUQISVAJJF-GFCCVEGCSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C([H])C(C(=C([H])C1=O)[C@]([H])(C([H])=C([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
計算された属性
- せいみつぶんしりょう: 254.094
- どういたいしつりょう: 254.094
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 451
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.16
- ふってん: 395.7°C at 760 mmHg
- フラッシュポイント: 175.4°C
- 屈折率: 1.575
- じょうきあつ: 0.0±0.9 mmHg at 25°C
(R)-4-Methoxydalbergione セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(R)-4-Methoxydalbergione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5798-5 mg |
(R)-4-Methoxydalbergione |
4646-86-0 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R72690-5 mg |
(R)-4-Methoxydalbergione |
4646-86-0 | 5mg |
¥4000.0 | 2021-09-08 | ||
TargetMol Chemicals | TN5798-5mg |
(R)-4-Methoxydalbergione |
4646-86-0 | 5mg |
¥ 2760 | 2024-07-20 | ||
TargetMol Chemicals | TN5798-1 mL * 10 mM (in DMSO) |
(R)-4-Methoxydalbergione |
4646-86-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 | |
TargetMol Chemicals | TN5798-1 ml * 10 mm |
(R)-4-Methoxydalbergione |
4646-86-0 | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 |
(R)-4-Methoxydalbergione 関連文献
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1. Optical rotatory dispersion. Part XLVIII. Some 3,3-diarylprop-1-enes and related quinones: the absolute configuration of latifolinD. M. X. Donnelly,B. J. Nangle,P. B. Hulbert,W. Klyne,R. J. Swan J. Chem. Soc. C 1967 2450
(R)-4-Methoxydalbergioneに関する追加情報
Introduction to (R)-4-Methoxydalbergione (CAS No. 4646-86-0)
Compound Overview
Cas No. 4646-86-0, commonly referred to as (R)-4-Methoxydalbergione, is a naturally occurring flavonoid derivative with significant pharmacological properties. This compound has garnered attention in recent years due to its potential applications in the fields of antioxidant therapy, anti-inflammatory treatments, and neuroprotective interventions. Derived from the Dalbergia species, a genus of flowering plants known for their medicinal properties, (R)-4-Methoxydalbergione has been extensively studied for its bioactive characteristics.
Chemical Structure and Synthesis
The chemical structure of (R)-4-Methoxydalbergione is characterized by a flavone skeleton with a methoxy group at the 4th position. This specific substitution pattern contributes to its unique biological activities. The compound is synthesized through a series of enzymatic reactions in the plant cells, making it a valuable component in natural product chemistry. Recent advancements in synthetic biology have enabled researchers to explore cost-effective methods for producing this compound on an industrial scale, which could significantly enhance its availability for therapeutic purposes.
Pharmacological Activities and Applications
One of the most promising aspects of (R)-4-Methoxydalbergione is its potent antioxidant activity, which has been validated through numerous in vitro and in vivo studies. The compound effectively neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage. This property makes it a potential candidate for treating conditions such as neurodegenerative diseases, cardiovascular disorders, and age-related macular degeneration.
In addition to its antioxidant properties, (R)-4-Methoxydalbergione exhibits significant anti-inflammatory effects. Studies have shown that it inhibits key inflammatory pathways, such as the NF-κB signaling pathway, which is often implicated in chronic inflammatory diseases like arthritis and inflammatory bowel disease. These findings underscore its potential as a natural anti-inflammatory agent with fewer side effects compared to conventional pharmaceuticals.
Recent research has also highlighted the neuroprotective effects of (R)-4-Methoxydalbergione. Preclinical studies using animal models of Alzheimer's disease have demonstrated that this compound can enhance cognitive function by reducing amyloid-beta plaques and mitigating neuroinflammation. These results suggest that (R)-4-Methoxydalbergione could serve as a novel therapeutic option for neurodegenerative disorders.
Sources and Extraction Methods
(R)-4-Methoxydalbergione is primarily found in the heartwood of certain Dalbergia species, such as *Dalbergia odorifera* and *Dalbergia sissoo*. Traditional extraction methods include solvent extraction and column chromatography, which are effective but may be time-consuming and resource-intensive. To address these limitations, modern techniques such as supercritical fluid extraction (SFE) and ultrasound-assisted extraction (UAE) have been developed, offering improved yields and shorter processing times.
Efforts are also underway to optimize the extraction process by employing green chemistry principles, which aim to minimize environmental impact while maximizing efficiency. These advancements are expected to facilitate large-scale production of (R)-4-Methoxydalbergione, making it more accessible for both research and commercial applications.
Current Research Trends and Future Directions
The scientific community is actively exploring the potential of (R)-4-Methoxydalbergione in various therapeutic areas. One emerging trend is the investigation of its role in modulating cellular signaling pathways involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells while sparing healthy cells, indicating its potential as an anticancer agent.
Another area of interest is the exploration of (R)-4-Methoxydalbergione's effects on metabolic disorders, such as obesity and diabetes. Recent findings indicate that it may improve insulin sensitivity and regulate lipid metabolism, offering a novel approach to managing metabolic syndrome.
To further advance our understanding of this compound, researchers are employing advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate its molecular mechanisms of action. Additionally, clinical trials are being planned to assess its safety and efficacy in human subjects, paving the way for its eventual translation into clinical practice.
(R)-4-Methoxydalbergione's Role in Natural Product Chemistry
Natural product chemistry has long been a rich source of bioactive compounds with therapeutic potential, and (R)-4-Methoxydalbergione exemplifies this beautifully. Its discovery underscores the importance of exploring botanical resources for novel drug candidates. By leveraging modern technologies such as metabolomics and genomics, scientists can identify additional bioactive compounds within the Dalbergia genus, potentially leading to new breakthroughs in medicine.
The study of (R)-4-Methoxydalbergione's biosynthesis pathways has also provided valuable insights into plant secondary metabolism. This knowledge not only enhances our understanding of how plants produce bioactive compounds but also opens up opportunities for metabolic engineering—tailoring plant systems to overproduce desired compounds like this one.
Moreover, the integration of computational chemistry tools with experimental studies has enabled researchers to predict the pharmacokinetic profiles of (R)-4-Methoxydalbergione, aiding in the design of more effective drug delivery systems. Such interdisciplinary approaches are crucial for overcoming challenges related to drug solubility, bioavailability, and stability.
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